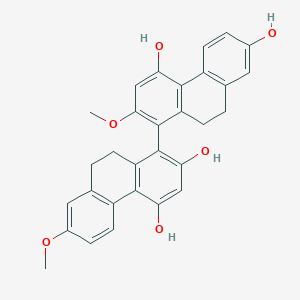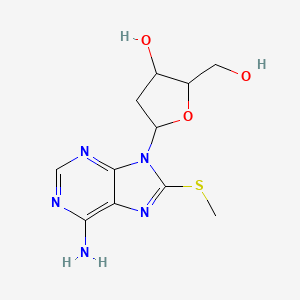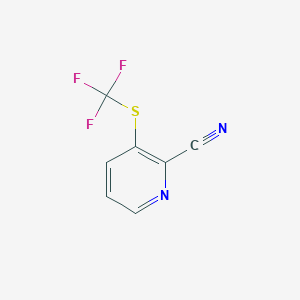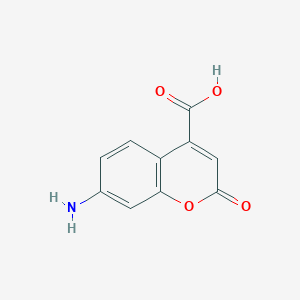
Flavanthrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavanthrin is a chemical compound that belongs to the class of organophosphorus pesticides. It is known for its strong insecticidal activity and is used to control a variety of pests, including aphids, termites, and beetles. The compound is typically colorless or light yellow and is soluble in organic solvents. It also exhibits high thermal stability .
Méthodes De Préparation
The specific steps include reacting appropriate starting materials with other reagents, followed by several steps of chemical reaction and purification to obtain the target product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Flavanthrin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Flavanthrin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of organophosphorus pesticides. In biology, it is investigated for its insecticidal properties and its effects on various pests. In medicine, this compound has been studied for its potential cytotoxicity against cancer cell lines, such as MCF-7, NCI-H460, and SF-268 . Additionally, it has been explored for its potential as an inhibitor of the SARS-CoV-2 main protease, making it a candidate for antiviral drug development .
Mécanisme D'action
The mechanism of action of Flavanthrin involves the inhibition of the normal function of the nervous system of pests or affecting their energy metabolism. It binds to specific molecular targets in the nervous system, disrupting the transmission of nerve impulses and leading to the paralysis and death of the pests . In the context of its potential antiviral activity, this compound binds to the active site of the SARS-CoV-2 main protease, inhibiting its function and preventing the replication of the virus .
Comparaison Avec Des Composés Similaires
Flavanthrin can be compared with other similar compounds, such as medicagol and faradiol. These compounds also exhibit insecticidal and antiviral properties, but this compound has shown better binding affinity and stability in molecular docking studies . Additionally, this compound has demonstrated significant cytotoxicity against cancer cell lines, which sets it apart from other similar compounds .
Similar Compounds::- Medicagol
- Faradiol
- Coelonin
This compound’s unique combination of insecticidal, cytotoxic, and antiviral properties makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C30H26O6 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
8-(2,4-dihydroxy-7-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-18-6-10-20-16(12-18)4-7-21-27(20)23(32)13-24(33)29(21)30-22-8-3-15-11-17(31)5-9-19(15)28(22)25(34)14-26(30)36-2/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3 |
Clé InChI |
DQWYLIVULYTBHC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(CC2)C(=C(C=C3O)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B15094571.png)

![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine](/img/structure/B15094585.png)
![tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15094593.png)
![N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B15094601.png)
![9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine](/img/structure/B15094602.png)
![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+](/img/structure/B15094608.png)
![2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]](/img/structure/B15094613.png)
![3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B15094621.png)



![(5-Methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl) acetate](/img/structure/B15094656.png)
